molecular formula C9H7BrN2O2 B13167555 2-(4-bromo-2H-indazol-3-yl)acetic acid CAS No. 1306603-77-9

2-(4-bromo-2H-indazol-3-yl)acetic acid

Cat. No.: B13167555
CAS No.: 1306603-77-9
M. Wt: 255.07 g/mol
InChI Key: WYICAWXWQIJQEN-UHFFFAOYSA-N
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Description

2-(4-bromo-2H-indazol-3-yl)acetic acid is a heterocyclic compound that contains an indazole ring substituted with a bromine atom at the 4-position and an acetic acid moiety at the 3-position. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2H-indazol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indazole-3-acetic acid
  • 4-chloro-2H-indazole-3-yl acetic acid
  • 2-(1H-indazol-3-yl)acetic acid

Uniqueness

2-(4-bromo-2H-indazol-3-yl)acetic acid is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity as a therapeutic agent compared to other indazole derivatives .

Properties

CAS No.

1306603-77-9

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

2-(4-bromo-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C9H7BrN2O2/c10-5-2-1-3-6-9(5)7(12-11-6)4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

WYICAWXWQIJQEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)CC(=O)O

Origin of Product

United States

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